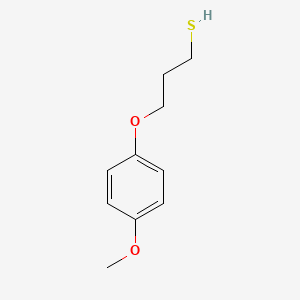

3-(4-methoxyphenoxy)-1-propanethiol

Description

3-(4-Methoxyphenoxy)-1-propanethiol is a sulfur-containing aromatic compound characterized by a methoxyphenoxy group attached to a propanethiol backbone. Its structure combines the electron-donating methoxy group with the nucleophilic thiol (-SH) functionality, making it a candidate for applications in organic synthesis, material science, and pharmaceuticals.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMABRGGUDTGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Reactivity: The thiol group in this compound confers higher nucleophilicity compared to alcohols in compounds like , enabling selective thiol-ene click chemistry or metal coordination .

- Solubility and Phase Behavior: Unlike 1-propanethiol (), which exhibits significant gas-phase volatility, the aromatic methoxyphenoxy group in the target compound likely reduces volatility and enhances solubility in polar solvents .

- Safety Profile : Compounds with thiols (e.g., 1-propanethiol) often require stringent handling due to toxicity and odor, whereas diols () are generally less hazardous .

Challenges and Limitations

- Data Gaps: Direct experimental data on this compound’s phase behavior (e.g., vapor-liquid equilibrium) is absent. However, ’s study on 1-propanethiol suggests that increasing alkyl chain length or aromatic substitution reduces volatility, a trend likely applicable here .

- Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., inert atmospheres) compared to more stable ethers or alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.